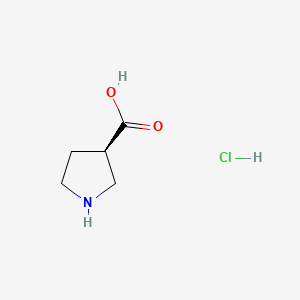
6-(ベンジルオキシカルボニルアミノ)-3-ピリダジンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cbz-amino)-3-pyridazinecarboxylic acid is a chemical compound that features a pyridazine ring substituted with a carboxylic acid group at the 3-position and a carbobenzyloxy (Cbz) protected amino group at the 6-position. The Cbz group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
科学的研究の応用
6-(Cbz-amino)-3-pyridazinecarboxylic acid is used in various scientific research applications, including:
Peptide Synthesis: The Cbz group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and coupling reactions.
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those involving pyridazine derivatives.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable amide bonds.
作用機序
Target of Action
The compound contains aCbz-protected amino group , which is commonly used in organic synthesis . The Cbz (or benzyloxycarbonyl) group is a type of protecting group used to shield reactive amino groups during chemical reactions .
Mode of Action
The mode of action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid involves the interaction of the compound with its targets via the Cbz-protected amino group. This group is stable under various reaction conditions and can be selectively removed by a variety of mild methods . This allows the amino group to participate in subsequent reactions without being altered, thereby enabling the compound to interact with its targets effectively .
Biochemical Pathways
It’s known that cbz-protected amines are often used in the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Pharmacokinetics
The presence of the cbz-protected amino group may influence these properties, as the protection and deprotection of amino groups can impact the compound’s bioavailability .
Result of Action
The compound’s ability to participate in the synthesis of amides suggests it could play a role in the formation of peptide bonds, which are essential for protein structure and function .
Action Environment
The action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid can be influenced by various environmental factors. For instance, the stability of the Cbz-protected amino group can be affected by the pH and temperature of the reaction environment . Furthermore, the compound’s efficacy and stability can be influenced by the presence of other functional groups and reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cbz-amino)-3-pyridazinecarboxylic acid typically involves the protection of the amino group with a Cbz group followed by the introduction of the carboxylic acid group. One common method involves the reaction of 6-amino-3-pyridazinecarboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is 6-(Cbz-amino)-3-pyridazinecarboxylic acid .
Industrial Production Methods
Industrial production methods for 6-(Cbz-amino)-3-pyridazinecarboxylic acid are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
6-(Cbz-amino)-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:
Amidation: The carboxylic acid group can react with amines to form amides.
Esterification: The carboxylic acid group can also react with alcohols to form esters in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2
Amidation: DCC or EDC, amines
Esterification: Alcohols, acid catalysts
Major Products
Hydrogenation: Free amine
Amidation: Amides
Esterification: Esters
類似化合物との比較
Similar Compounds
6-(Boc-amino)-3-pyridazinecarboxylic acid: Similar to 6-(Cbz-amino)-3-pyridazinecarboxylic acid but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
6-(Fmoc-amino)-3-pyridazinecarboxylic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
6-(Cbz-amino)-3-pyridazinecarboxylic acid is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required. The Cbz group is also orthogonal to other common protecting groups like Boc and Fmoc, allowing for complex synthetic strategies.
特性
IUPAC Name |
6-(phenylmethoxycarbonylamino)pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12(18)10-6-7-11(16-15-10)14-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFWTVOPDZLMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)



![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)




